molecular formula C14H21NO6 B13095880 (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate

(2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate

Katalognummer: B13095880
Molekulargewicht: 299.32 g/mol
InChI-Schlüssel: OKIJEHWYBUXPHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-N-(2-methoxybenzyl)propan-2-amine oxalate is an organic compound with the molecular formula C14H21NO6 and a molecular weight of 299.32 g/mol . This compound is a derivative of benzylamine and is characterized by the presence of methoxy groups attached to the benzyl and propan-2-amine moieties. It is commonly used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Methoxy-N-(2-methoxybenzyl)propan-2-amine oxalate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzylamine and 1-bromo-2-methoxypropane.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like tetrahydrofuran (THF). A base such as potassium carbonate is used to facilitate the nucleophilic substitution reaction.

    Oxalate Formation: The resulting product is then treated with oxalic acid to form the oxalate salt.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-Methoxy-N-(2-methoxybenzyl)propan-2-amine oxalate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-N-(2-methoxybenzyl)propan-2-amine oxalate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Methoxy-N-(2-methoxybenzyl)propan-2-amine oxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Methoxy-N-(2-methoxybenzyl)propan-2-amine oxalate can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C14H21NO6

Molekulargewicht

299.32 g/mol

IUPAC-Name

1-methoxy-N-[(2-methoxyphenyl)methyl]propan-2-amine;oxalic acid

InChI

InChI=1S/C12H19NO2.C2H2O4/c1-10(9-14-2)13-8-11-6-4-5-7-12(11)15-3;3-1(4)2(5)6/h4-7,10,13H,8-9H2,1-3H3;(H,3,4)(H,5,6)

InChI-Schlüssel

OKIJEHWYBUXPHQ-UHFFFAOYSA-N

Kanonische SMILES

CC(COC)NCC1=CC=CC=C1OC.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.